4-Thiothymidine 5'-(tetrahydrogen triphosphate)

DNA polymerase kinetics nucleotide analog incorporation Klenow fragment

4-Thiothymidine 5'-(tetrahydrogen triphosphate) (4S-TTP; 4-thio-dTTP) is a base-modified deoxynucleoside triphosphate analog in which the oxygen atom at the 4-position of the thymine ring is replaced by sulfur. This single-atom substitution (C=S bond length ~0.45 Å longer than C=O) imparts three functionally differentiating properties: (i) a bathochromically shifted absorption maximum at ~335 nm (ε = 16,300 L mol⁻¹ cm⁻¹) enabling UVA-selective photoactivation, (ii) a large UV hyperchromic change (Δε = −9,770 M⁻¹ cm⁻¹ at 340 nm) upon incorporation into duplex DNA that permits continuous real-time spectrophotometric polymerase assay, and (iii) zero-length photocrosslinking capability upon 340–360 nm irradiation without requiring an extended linker arm.

Molecular Formula C10H17N2O13P3S
Molecular Weight 498.24 g/mol
Cat. No. B12854527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiothymidine 5'-(tetrahydrogen triphosphate)
Molecular FormulaC10H17N2O13P3S
Molecular Weight498.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=S)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)29)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1
InChIKeyLZAPTRCZOHFNTH-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiothymidine 5'-(tetrahydrogen triphosphate): A Base-Modified Photoreactive dNTP for DNA Polymerase Studies and Photoaffinity Labeling


4-Thiothymidine 5'-(tetrahydrogen triphosphate) (4S-TTP; 4-thio-dTTP) is a base-modified deoxynucleoside triphosphate analog in which the oxygen atom at the 4-position of the thymine ring is replaced by sulfur [1]. This single-atom substitution (C=S bond length ~0.45 Å longer than C=O) imparts three functionally differentiating properties: (i) a bathochromically shifted absorption maximum at ~335 nm (ε = 16,300 L mol⁻¹ cm⁻¹) enabling UVA-selective photoactivation, (ii) a large UV hyperchromic change (Δε = −9,770 M⁻¹ cm⁻¹ at 340 nm) upon incorporation into duplex DNA that permits continuous real-time spectrophotometric polymerase assay, and (iii) zero-length photocrosslinking capability upon 340–360 nm irradiation without requiring an extended linker arm [2]. The compound is incorporated by diverse DNA polymerases including Klenow fragment, HIV-1 reverse transcriptase, and thermostable PCR enzymes, and is commercially supplied as the lithium salt in 100 mM aqueous solution (≥90% purity by AX-HPLC) .

UVA photoactivation Base-modified dNTP with selective ~335 nm activation for polymerase studies
Real-time assay Continuous spectrophotometric DNA polymerase monitoring without radioisotopes
Zero-length crosslinker Photocrosslinking without extended linker arm, preserves native binding properties

Why dTTP, 2-Thio-dTTP, or 5-Iodo-dUTP Cannot Replace 4-Thiothymidine 5'-(tetrahydrogen triphosphate) in Critical Workflows


Substituting 4S-TTP with the canonical substrate dTTP eliminates all photocrosslinking and real-time spectrophotometric detection capability, as dTTP lacks the thione chromophore entirely [1]. The positional isomer 2-thio-dTTP exhibits a different fidelity profile: 2S-TTP shows elevated misincorporation opposite template T (reduced selectivity), whereas 4S-TTP as a dNTP maintains fidelity comparable to natural dTTP, with both correct (4S-A) and mismatched (4S-G) pairs equally increased in efficiency [2]. Halogenated photocrosslinkers such as 5-iodo-dUTP require shorter-wavelength UV (~254–312 nm) that causes collateral DNA damage and lower crosslinking specificity, and their extended linker-arm derivatives (e.g., 5-[N-(p-azidobenzoyl)-3-aminoallyl]-dUMP) can perturb protein-DNA binding topology [3]. Critically, a documented case demonstrated that a commercial sample purporting to be 4S-TTP was in fact the mis-synthesized contaminant 5'-chloro-5'-deoxy-4-thiothymidine-3'-triphosphate, which failed to incorporate into DNA — underscoring that verified identity and purity of the authentic 4-thio-dTTP are non-negotiable procurement specifications [4].

dTTP eliminates photoactivity

Lacks thione chromophore; no photocrosslinking or spectrophotometric detection possible.

2-Thio-dTTP alters fidelity

Elevated misincorporation opposite template T; 4S-TTP maintains fidelity comparable to natural dTTP.

5-Iodo-dUTP requires shorter UV

UV ~254–312 nm causes collateral DNA damage; linker-arm derivatives may perturb protein-DNA topology.

Head-to-Head Quantitative Differentiation Evidence for 4-Thiothymidine 5'-(tetrahydrogen triphosphate) Versus Closest Analogs


4S-TTP Is a 3.7-Fold More Efficient Substrate Than Natural dTTP for Klenow Fragment DNA Polymerase

In a direct steady-state head-to-head comparison using the Klenow fragment (exo⁻) of E. coli DNA polymerase I, 4S-TTP was incorporated opposite template adenine with a catalytic efficiency (Vmax/Km) of 5.9 × 10⁶, which is 3.7-fold higher than the 1.6 × 10⁶ measured for natural dTTP under identical conditions [1]. The enhanced efficiency derives predominantly from a 3.5-fold lower Km (2.0 μM for 4S-TTP vs 7.0 μM for dTTP), while Vmax values are nearly identical (11.8% min⁻¹ vs 11.0% min⁻¹) [1]. An independent study confirmed that kcat/Km values for 4S-TTP are within a factor of ~3 of those for TTP with both Klenow fragment and HIV-1 reverse transcriptase [2].

Substrate efficiency (Klenow)
Head-to-head
Vmax/Km = 5.9 × 10⁶ (vs 1.6 × 10⁶ dTTP)
Reported 3.7-fold higher substrate efficiency context
Km 2.0 μM (4S-TTP) vs 7.0 μM (dTTP); Vmax nearly identical
DNA polymerase kinetics nucleotide analog incorporation Klenow fragment Vmax/Km efficiency

Large UV Hyperchromic Change at 340 nm Enables Continuous Real-Time Spectrophotometric Polymerase Assay Not Possible with dTTP

Incorporation of 4S-TMP into nucleic acid duplexes produces a uniquely large UV absorbance change of Δε = −9,770 M⁻¹ cm⁻¹ at 340 nm — a wavelength where natural nucleotides exhibit negligible absorbance [1]. This property enables a rapid, continuous spectrophotometric assay of DNA polymerase reaction progress without the need for radioactive labeling, fluorescent tags, or quenched reaction sampling. In contrast, natural dTTP incorporation produces no exploitable spectral change at wavelengths above 300 nm, and alternative chromogenic substrates (e.g., 2-aminopurine triphosphate) exhibit smaller signal changes and perturb polymerase structure [1]. The magnitude of this signal is sufficient for both steady-state and pre-steady-state stopped-flow kinetic measurements on the millisecond timescale [2].

UV hyperchromic change
Reported
Δε = −9,770 M⁻¹ cm⁻¹ at 340 nm
Enables label-free real-time polymerase assay
No exploitable signal for natural dTTP above 300 nm
continuous spectrophotometric assay DNA polymerase activity UV hyperchromicity real-time kinetics

4-Thiothymidine-Containing Oligonucleotides Achieve Higher Photocrosslinking Yields Than 6-Thiodeoxyguanosine Analogs

In a direct comparative study using synthetic dodecamer oligonucleotides containing the EcoRV recognition site d(GATATC), oligodeoxynucleotides bearing 4-thiothymidine photochemically crosslinked to EcoRV methyltransferase with yields up to 35% and to EcoRV endonuclease with yields up to 6% upon irradiation at 340–360 nm [1]. Critically, oligonucleotides containing 4-thiothymidine generally gave higher yields of crosslinking than those containing 6-thiodeoxyguanosine at equivalent positions [1]. Furthermore, 4-thiocyanatothymidine (a derivative of 4-thiothymidine) achieved crosslinking levels reaching up to 42% with the endonuclease, whereas no crosslinking was observed with 6-thiocyanatodeoxyguanosine-containing oligomers [1].

Photocrosslinking yield (EcoRV)
Head-to-head
4S-dT oligos up to 35% yield; 6-thio-dG yields consistently lower
Reported higher photocrosslinking than 6-thiodeoxyguanosine probes
340–360 nm irradiation; dodecamer EcoRV recognition site
photocrosslinking DNA-protein interaction affinity labeling EcoRV photoactive nucleotide

4S-TTP Alters the Rate-Limiting Step of DNA Polymerization: Steady-State Turnover Accelerated ~3–5-Fold Relative to dTTP Despite Slower Pre-Steady-State Chemistry

Mechanistic studies using the Klenow fragment revealed a striking kinetic inversion: the steady-state turnover rate constant for 4S-TTP (1.8 s⁻¹) is approximately 3–5-fold larger than that for TTP, whereas the pre-steady-state burst phase rate constant for 4S-TTP approaches a limiting value of only 3–4 s⁻¹ — approximately 10-fold smaller than the ~30–40 s⁻¹ reported for TTP [1]. This indicates that substitution of sulfur for oxygen in the thymine base markedly decreases the rate of one or both catalytic steps (conformational change and/or covalent bond formation), while slightly increasing the rate of product oligonucleotide dissociation. Consequently, for 4S-TTP the catalytic process and product dissociation steps become partially rate-limiting together, whereas for natural TTP product dissociation alone is rate-limiting [1].

Kinetic mechanism shift
Head-to-head
Steady-state kcat 1.8 s⁻¹ (4S-TTP) vs 0.36–0.6 s⁻¹ (TTP)
Rate-limiting step shifts from product dissociation to catalytic steps
Pre-steady-state burst ~10× slower for 4S-TTP; Klenow fragment
pre-steady-state kinetics rate-limiting step polymerase mechanism stopped-flow conformational change

4-Thiothymidine Functions as a Zero-Length Photocrosslinker, Outperforming Extended Linker-Arm Probes in Retaining Native Oligonucleotide Binding Properties

In a systematic comparative study of photoreactive nucleobases incorporated into 30-mer oligonucleotide probes, 4-thiothymine was identified as the most relevant photocrosslinker among three tested chemistries (4-thiothymine, benzophenone-modified guanine, and diazirine-modified guanine) [1]. Using human replication protein A (RPA) as the model single-stranded DNA binding protein (SSB), the 4-thiothymidine probe enabled efficient and specific trapping of SSB in whole cell extracts to an extent comparable to the widely used diazirine probe [1]. Critically, because 4-thiothymidine is a zero-length agent — the photoreactive sulfur atom is integral to the nucleobase itself — it fully retains the physicochemical properties of the oligonucleotide bait, whereas benzophenone and diazirine modifications introduce extended flexible linkers that can alter binding affinity and specificity [1].

Zero-length vs. linker probes
Head-to-head
SSB trapping efficiency comparable to diazirine, preserves native binding
Zero-length agent retains bait properties in photoaffinity labeling
RPA protein; whole cell extract; mass spectrometry analysis
photoaffinity labeling zero-length crosslinker DNA-protein interaction single-stranded DNA binding proteins replication protein A

High-Impact Application Scenarios Where 4-Thiothymidine 5'-(tetrahydrogen triphosphate) Provides Verifiable Differentiation


Continuous Real-Time Spectrophotometric DNA Polymerase Activity Assays Without Radioisotopes

The Δε = −9,770 M⁻¹ cm⁻¹ signal at 340 nm upon 4S-TMP incorporation [1] enables true continuous spectrophotometric monitoring of DNA polymerase activity in microplate or stopped-flow formats. This eliminates ³H-dTTP or ³²P-α-dNTP radiometric assays, reducing radioactive waste disposal costs and enabling high-throughput inhibitor screening. The assay is compatible with both Klenow fragment and HIV-1 reverse transcriptase, with demonstrated utility on the millisecond timescale in stopped-flow experiments [2].

Photoaffinity Labeling and Chemoproteomic Identification of DNA-Binding Proteins in Whole Cell Lysates

4-Thiothymidine-containing oligonucleotide probes incorporating a biotin affinity tag can be used as baits to photocrosslink and enrich single-stranded DNA binding proteins from complex cell lysates upon 340–360 nm UV irradiation [3]. The zero-length nature of 4-thiothymidine ensures the probe retains native binding affinity, while crosslinking efficiency rivals that of diazirine-based probes [3]. Coupled with quantitative mass spectrometry, this workflow enables unbiased identification of protein interactomes at specific DNA sequences.

Site-Specific Photocrosslinking for High-Resolution Structural Mapping of Transcription and Replication Complexes

By enzymatically incorporating 4S-TMP at defined positions within DNA templates or primers using Klenow fragment (3.7-fold more efficient than dTTP [4]), researchers can generate site-specifically photoreactive DNA probes. UV irradiation (340–360 nm) then forms covalent zero-length crosslinks to protein subunits in direct contact with the modified position [5]. This approach has been used to map the organization of RNA polymerase III transcription complexes, revealing subunit-DNA contacts not detectable with extended linker-arm probes such as N₃RdUMP [5].

Quality-Controlled Procurement of Authentic 4S-TTP for Enzymatic Synthesis of Photoreactive DNA Substrates

A documented case of commercial misidentification — where a sample sold as 4S-TTP was actually 5'-chloro-5'-deoxy-4-thiothymidine-3'-triphosphate and failed to incorporate into DNA [6] — mandates that procurement specifications include independent verification by mass spectrometry, alkaline phosphatase digestion, and ³¹P-NMR [6]. Authentic 4S-TTP synthesized via validated routes (e.g., the Bazin-Sauvaigo method) incorporates efficiently in DNA polymerase assays, and reputable vendors supply material at ≥90% purity (AX-HPLC) with a certificate of analysis including the characteristic λmax at 335 nm (ε = 16,300 L mol⁻¹ cm⁻¹) .

Application
Selection Property
Validation Focus
Real-time spectrophotometric polymerase assay
UV hyperchromicity at 340 nm
Continuous kinetic monitoring without radioisotopes
Photoaffinity labeling of DNA-binding proteins
Zero-length photocrosslinking
Native binding affinity retention in SSB trapping
Site-specific structural mapping of transcription complexes
Enzymatic incorporation at defined positions
High-resolution protein-DNA contact mapping
Quality-controlled procurement for enzymatic synthesis
Authenticated identity and purity (AX-HPLC, MS)
Incorporation competence verification
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